2-Acetylthioethanesulfonic Acid-d4 Sodium Salt
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Overview
Description
2-Acetylthioethanesulfonic Acid-d4 Sodium Salt is a deuterated compound used primarily in scientific research. It is a labeled analogue of 2-Acetylthioethanesulfonic Acid Sodium Salt, which is an impurity of Mesna. Mesna is a medication used to reduce the risk of bleeding from the bladder in patients taking cyclophosphamide or ifosfamide .
Preparation Methods
The preparation of 2-Acetylthioethanesulfonic Acid-d4 Sodium Salt involves the synthesis of its non-deuterated counterpart followed by the introduction of deuterium atoms. The synthetic route typically includes the reaction of ethanethioic acid with sulfoethyl ester under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Acetylthioethanesulfonic Acid-d4 Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Acetylthioethanesulfonic Acid-d4 Sodium Salt is used in various scientific research applications, including:
Chemistry: It is used as a biochemical for proteomics research, helping to study protein structures and functions.
Biology: It is used in metabolic research to study metabolic pathways in vivo safely.
Medicine: It is used as a reference compound in the development and testing of new drugs.
Industry: It is used in the production of stable isotope-labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Acetylthioethanesulfonic Acid-d4 Sodium Salt involves its interaction with molecular targets and pathways. As a labeled analogue, it helps in tracing and studying the metabolic pathways and reactions in which its non-deuterated counterpart is involved. This compound is particularly useful in studying the pharmacokinetics and pharmacodynamics of Mesna and related compounds .
Comparison with Similar Compounds
2-Acetylthioethanesulfonic Acid-d4 Sodium Salt is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart and other similar compounds. Similar compounds include:
2-Acetylthioethanesulfonic Acid Sodium Salt: The non-deuterated version used as an impurity of Mesna.
Mesna: A medication used to reduce the risk of bleeding from the bladder in patients taking cyclophosphamide or ifosfamide.
Ethanethioic Acid S-(2-Sulfoethyl) Ester Sodium Salt: Another related compound used in similar research applications.
Properties
Molecular Formula |
C4H7NaO4S2 |
---|---|
Molecular Weight |
210.2 g/mol |
IUPAC Name |
sodium;2-acetylsulfanyl-1,1,2,2-tetradeuterioethanesulfonate |
InChI |
InChI=1S/C4H8O4S2.Na/c1-4(5)9-2-3-10(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1/i2D2,3D2; |
InChI Key |
UJIOMPDETDVHAO-DAHDXRBSSA-M |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])SC(=O)C.[Na+] |
Canonical SMILES |
CC(=O)SCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.